molecular formula C13H17NO4S B066819 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 165947-48-8

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Cat. No. B066819
M. Wt: 283.35 g/mol
InChI Key: VYACEHZLOWZZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is a compound of interest in the field of organic chemistry due to its structural uniqueness and potential applications in various chemical syntheses. It serves as a building block in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of related compounds involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehyde to afford Schiff base compounds. These processes are characterized by spectroscopic methods including FTIR, 1H and 13C NMR (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

The molecular and crystal structure of related Schiff base compounds is determined by X-ray crystallographic analysis, highlighting the presence of intramolecular hydrogen bonds which stabilize the structure (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include cyclization processes and electrophilic addition reactions. These reactions lead to the formation of compounds with specific functional groups and structural motifs, highlighting the chemical versatility of the tert-butoxycarbonyl moiety (Castiñeiras, Gil, & Sevillano, 2000).

Physical Properties Analysis

Physical properties such as crystal structure, conformation, and hydrogen bonding patterns are crucial for understanding the stability and reactivity of these compounds. The envelope conformation of the pyrrolidine ring and intermolecular hydrogen bonds are examples of physical properties that influence the behavior of these molecules (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).

Chemical Properties Analysis

The chemical properties of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid derivatives, such as reactivity towards nucleophiles and electrophiles, oxidation and reduction potential, and their behavior in various chemical environments, are determined by their functional groups and molecular structure. Studies have explored these properties through various chemical reactions and spectroscopic analyses (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).

Scientific Research Applications

  • Synthesis and Characterization :

    • A study by Wustrow and Wise (1991) described the preparation of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, which underwent palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
    • Bonsignore and Loy (1998) synthesized new 2H,4H-[1]benzopyrano[3,4-b]pyridine-1,3,5-trione derivatives in a multi-step process, involving N-(tert-butoxycarbonyl)-3-amino-2H-1-benzopyran-2-one derivatives (Bonsignore & Loy, 1998).
  • Crystallography and Molecular Structure :

    • Yuan et al. (2010) studied the crystal structure of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, highlighting the conformation and dihedral angles in its molecular structure (Yuan et al., 2010).
  • Chemical Reactions and Modifications :

    • Vorbrüggen (2008) explored the use of tert-butoxycarbonyl chloride for introducing N-Boc groups into amino acids, suitable for large-scale preparations (Vorbrüggen, 2008).
    • Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, providing insights into its spectroscopic characterization and crystal structure (Naveen et al., 2007).
  • Asymmetric Synthesis :

    • Xue et al. (2002) described asymmetric syntheses of various carboxylic acid derivatives, including (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid (Xue et al., 2002).

Safety And Hazards

This compound may cause respiratory irritation, be harmful if swallowed, cause skin irritation, and cause serious eye irritation . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-9-8(7-14)6-10(19-9)11(15)16/h6H,4-5,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYACEHZLOWZZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590490
Record name 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

CAS RN

165947-48-8
Record name 5-(1,1-Dimethylethyl) 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165947-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-tert-butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (1 eq) obtained in step VII and NaOH (1.5 eq). was refluxed in ethanol for 2 h Reaction mixture was concentrated under reduced pressure and neutralized to get 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 6
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Citations

For This Compound
5
Citations
SB Bhalekar, SN Shelke - Chemistry & Biodiversity, 2019 - Wiley Online Library
A series of analogs containing tetrahydrothieno[3,2‐c]pyridine‐2‐carboxamide as a building block with numerous alicyclic and aromatic amines were synthesized. All analogs were …
Number of citations: 1 onlinelibrary.wiley.com
N Haginoya, S Kobayashi, S Komoriya… - Journal of medicinal …, 2004 - ACS Publications
Our exploratory study was based on the concept that a non-amidine factor Xa (fXa) inhibitor is suitable for an orally available anticoagulant. We synthesized and evaluated a series of N-(…
Number of citations: 69 pubs.acs.org
J Shao, K Zhu, D Du, Y Zhang, H Tao, Z Chen… - European Journal of …, 2019 - Elsevier
Protein arginine methyltransferases 5 (PRMT5) represents an attractive drug target in epigenetic field for the treatment of leukemia and lymphoma. Here, a series of N-(3-(3,4-…
Number of citations: 18 www.sciencedirect.com
J Shao, K Zhu, D Du, Y Zhang, H Tao, Z Chen… - 2018 - autophagy-compound-library.com
Protein arginine methyltransferases 5 (PRMT5) represents an attractive drug target in epigenetic field for the treatment of leukemia and lymphoma. Here, a series of N-(3-(3, 4-…
Number of citations: 0 autophagy-compound-library.com
NSL RAO, MVB RAO, KRS Prasad - Asian Journal of Chemistry, 2018
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.